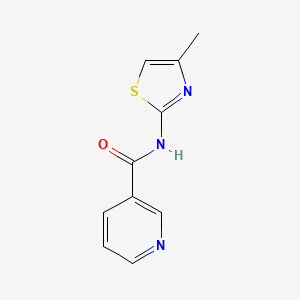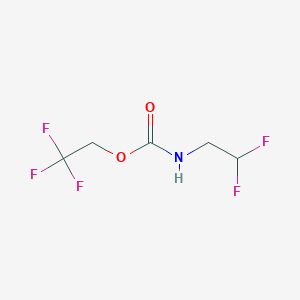
4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, also known as 4-P2NCCA, is a cyclic organic acid with two diastereomers, 4R-P2NCCA and 4S-P2NCCA. It is a relatively new compound, first synthesized in 2015, and has since been studied for its potential applications in the fields of medicine, biochemistry, and laboratory experiments.
Aplicaciones Científicas De Investigación
4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers has been studied for its potential applications in various fields of scientific research. It has been found to be a useful reagent in the synthesis of other compounds, such as amino acids and peptides. 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers has also been used to study the mechanism of action of several enzymes, such as the cytochrome P450 enzymes. In addition, 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers has been used to study the biochemical and physiological effects of various drugs, and to develop new drugs and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers is not yet fully understood. However, it is believed that the two diastereomers of 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers interact with enzymes to form covalent bonds, which can then lead to changes in the enzyme’s activity. This covalent bond formation is believed to be the primary mechanism of action of 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers.
Biochemical and Physiological Effects
4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers has been studied for its potential effects on biochemical and physiological processes. It has been found to have a range of effects on enzymes, including the cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers has been shown to affect the production of certain hormones, such as cortisol, and to affect the activity of certain receptors, such as the serotonin receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers has several advantages for laboratory experiments. It is a simple and efficient reagent, with a high yield and purity. In addition, 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers is relatively inexpensive and can be easily stored and handled. However, there are some limitations to its use in laboratory experiments. For example, 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers is sensitive to light and air, and can decompose over time. In addition, the two diastereomers of 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers can be difficult to separate, and the separation process can be time-consuming.
Direcciones Futuras
4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers has many potential applications in scientific research, and there is much potential for further research in this area. Future research could focus on the development of new drugs and drug delivery systems based on 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers. In addition, further research could be conducted to better understand the mechanism of action of 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers and its effects on biochemical and physiological processes. Furthermore, research could be conducted to develop new methods of synthesis and separation of the two diastereomers of 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers. Finally, research could be conducted to explore the potential applications of 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers in other fields, such as agriculture and food science.
Métodos De Síntesis
The synthesis of 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers begins with the reaction of cyclopent-2-ene-1-carboxylic acid with prop-2-ynylamine in the presence of anhydrous zinc chloride. This reaction yields a mixture of the two diastereomers, 4R-P2NCCA and 4S-P2NCCA, which can be separated using chromatography. The synthesis of 4-(prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, Mixture of diastereomers has been reported to be a simple and efficient process, with a high yield and purity.
Propiedades
IUPAC Name |
4-(prop-2-ynoylamino)cyclopent-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h1,3-4,6-7H,5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAIGSBTBBBVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1CC(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)





